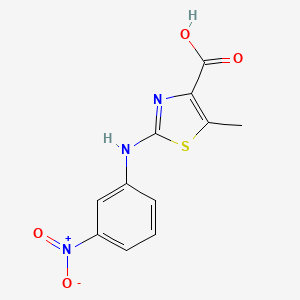![molecular formula C14H14N4S B1415377 1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-31-9](/img/structure/B1415377.png)
1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Vue d'ensemble
Description
This compound is a type of pyridazine derivative . Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions . They are of enormous interest due to their biological activity .
Synthesis Analysis
The synthesis of pyridazine derivatives often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The physicochemical properties inherent to the pyridazine ring distinguish it from other azines, making it an attractive heterocycle for drug design .Chemical Reactions Analysis
The chemical properties of pyridazines include both reactions of the diazine ring and reactions of various substituents attached to the ring . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are unique. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation into π-extended conjugated systems enhances their value for creating novel optoelectronic materials. These derivatives are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they have potential applications as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
Heterocyclic N-oxide derivatives, including pyridazine derivatives, are known for their versatility as synthetic intermediates and biological significance. They have been highlighted for their roles in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Antidiabetic Drug Development
The synthesis of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes mellitus has involved the exploration of pyrazine derivatives among other heterocycles. These inhibitors aim to prevent the hydrolysis of incretin molecules, thereby promoting insulin secretion (Mendieta et al., 2011).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, related to the core structure of interest, have widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Green Synthesis of Heterocycles
The construction of fused heterocyclic compounds via multi-component reactions (MCRs) offers an eco-friendly approach for synthesizing complex heterocycles. This method is highlighted for its atom economy and higher selectivity, making it advantageous for generating fused heterocycles with pharmaceutical applications (Dhanalakshmi et al., 2021).
Mécanisme D'action
While the specific mechanism of action for this compound is not available, pyridazine derivatives have been found to inhibit certain enzymes. For example, some pyrazolo[3,4-d]pyridazine compounds were found to be good inhibitors of the carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-8-4-5-11(6-9(8)2)18-13-12(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDPQSZTWCDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)
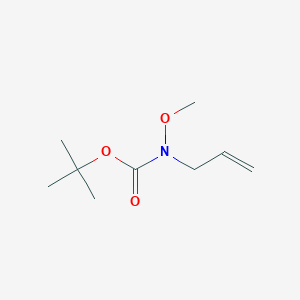
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
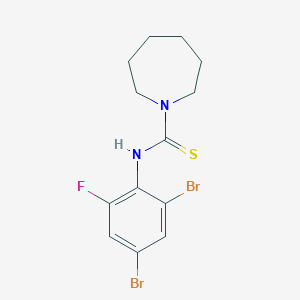
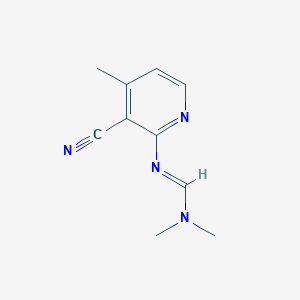
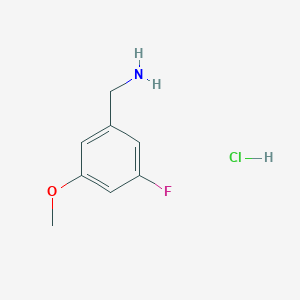
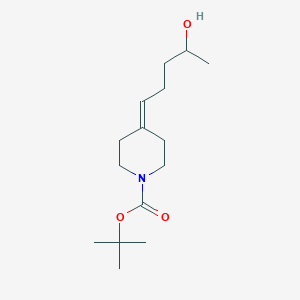
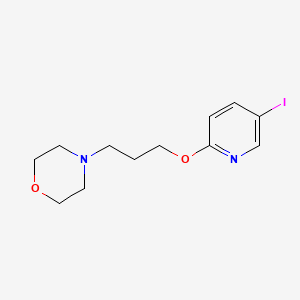
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)
